Carbachol

Vue d'ensemble

Description

Méthodes De Préparation

Le carbamoylcholine peut être synthétisé en deux étapes. La première étape implique la réaction du 2-chloroéthanol avec l'urée pour former du 2-chloroéthyl-carbamate. Cet intermédiaire est ensuite quaternisé par réaction avec la triméthylamine . Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, mais peuvent impliquer des conditions de réaction optimisées pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Le carbamoylcholine subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont moins fréquentes pour le carbamoylcholine en raison de sa structure stable.

Substitution : Le carbamoylcholine peut participer à des réactions de substitution, en particulier impliquant son groupe ammonium quaternaire.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solutions aqueuses et des températures douces pour maintenir l'intégrité du composé. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du carbamoylcholine avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

Le carbamoylcholine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes cholinergiques et les interactions des récepteurs.

Biologie : Employé dans la recherche sur la neurotransmission et l'activation des récepteurs.

Médecine : Utilisé en ophtalmologie pour induire la miosis et réduire la pression intraoculaire. Il est également utilisé dans des études liées aux fonctions du système nerveux parasympathique.

Industrie : Appliqué dans le développement de médicaments ciblant les récepteurs cholinergiques et dans la synthèse de composés apparentés.

5. Mécanisme d'action

Le carbamoylcholine agit comme un parasympathomimétique en stimulant à la fois les récepteurs muscariniques et nicotiniques . L'administration intraoculaire entraîne une miosis et une diminution de la pression intraoculaire en augmentant l'écoulement de l'humeur aqueuse . La résistance du composé à l'hydrolyse par l'acétylcholinestérase entraîne une durée d'action prolongée .

Applications De Recherche Scientifique

Pharmacological Applications

- Urology : Carbachol is primarily used in urology to treat urinary retention and to facilitate bladder contractions during surgical procedures. Studies have shown that it induces concentration-dependent contractions in human detrusor smooth muscle, which can be inhibited by specific kinase inhibitors .

-

Neurological Research : In neuroscience, this compound is utilized to study synaptic transmission and neuronal network dynamics. For example:

- Hippocampal Studies : this compound application has been shown to induce various oscillation patterns in hippocampal slices, contributing to our understanding of cognitive functions and memory .

- Dopaminergic Activity : Research indicates that this compound can influence dopaminergic neurons in the ventral tegmental area, which is critical for reward processing .

- Cardiovascular Research : There are indications that this compound may play a role in cardiovascular responses, particularly through its effects on autonomic regulation and heart rate modulation .

Case Studies

- Acute Intoxication : A notable case study documented an incident of acute this compound intoxication resulting from accidental ingestion. The patient exhibited severe bronchoconstriction and cardiovascular complications, leading to heart failure. This case highlighted the importance of recognizing cholinergic toxicity in clinical settings .

- Age-Related Effects : A study examining the age-dependent effects of this compound on human detrusor contractions revealed that older patients exhibited enhanced responses to the drug. This finding underscores the need for tailored therapeutic approaches based on patient demographics .

Data Table: Summary of this compound Applications

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Urology | Muscarinic receptor agonism | Treatment of urinary retention |

| Neurology | Modulation of neuronal excitability | Understanding memory and cognitive functions |

| Cardiovascular | Autonomic nervous system modulation | Potential implications for heart rate control |

| Toxicology | Cholinergic toxicity | Recognition and management of acute poisoning cases |

Mécanisme D'action

Carbamoylcholine acts as a parasympathomimetic by stimulating both muscarinic and nicotinic receptors . Intraocular administration leads to miosis and decreases intraocular pressure by increasing aqueous humour outflow . The compound’s resistance to hydrolysis by acetylcholinesterase results in a prolonged duration of action .

Comparaison Avec Des Composés Similaires

Le carbamoylcholine est unique en raison de sa double action sur les récepteurs muscariniques et nicotiniques. Les composés similaires comprennent :

Acétylcholine : Le neurotransmetteur naturel ayant une durée d'action plus courte en raison de l'hydrolyse rapide par l'acétylcholinestérase.

Béthanéchol : Un agoniste muscarinique agissant sélectivement sur les voies gastro-intestinales et urinaires.

Méthacholine : Principalement utilisé dans les tests diagnostiques de l'asthme en raison de ses propriétés bronchoconstrictrices.

La résistance du carbamoylcholine à l'hydrolyse enzymatique et sa capacité à activer les deux types de récepteurs en font un composé précieux à la fois en recherche et en clinique .

Activité Biologique

Carbachol, a synthetic choline ester and a potent agonist of both muscarinic and nicotinic acetylcholine receptors, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, pharmacological properties, and various applications of this compound, supported by data tables and relevant case studies.

This compound is a quaternary ammonium compound that is poorly absorbed in the gastrointestinal tract and does not cross the blood-brain barrier. It is primarily administered via topical ocular routes or intraocular injections. This compound exhibits a rapid onset of action (2 to 5 minutes) with varying durations depending on the route of administration: 4 to 8 hours for topical use and up to 24 hours for intraocular applications .

Mechanism of Action:

- Muscarinic Receptors: this compound stimulates muscarinic receptors (M1-M5), leading to various physiological effects such as miosis (pupil constriction) and increased aqueous humor outflow in the eye.

- Nicotinic Receptors: It also activates nicotinic receptors, influencing neurotransmitter release in the central and peripheral nervous systems .

Pharmacological Effects

This compound's pharmacological effects are extensive, impacting multiple systems within the body. The following table summarizes key biological activities:

Case Studies and Research Findings

Numerous studies have explored the effects of this compound on neuronal activity and synaptic transmission:

- Hippocampal Oscillations: A study demonstrated that this compound induces distinct oscillatory patterns in rat hippocampal slices, with varying frequencies based on concentration. These oscillations were linked to neuromodulatory control mechanisms within the hippocampus .

- Cardiovascular Effects: Research indicates that this compound can induce a sustained decrease in blood pressure through its action on nicotinic receptors, contrasting with N-methyl-carbamylcholine, which exhibits different hemodynamic responses .

- In Vitro Studies: In vitro experiments have shown that this compound can stimulate calcium-activated chloride channels, enhancing intracellular calcium levels and promoting cellular excitability, which is critical for neuronal signaling .

Propriétés

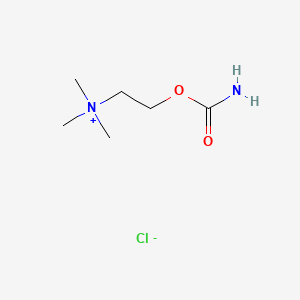

IUPAC Name |

2-carbamoyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXQGSRWJZDOB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048397 | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.48e-01 g/L | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carbamoylcholine is a parasympathomimetic that acts as an agonist of muscarinic and nicotinic receptors. Intraocular administration leads to miosis and decreases intraocular pressure via increased aqueous humour outflow. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

462-58-8, 51-83-2 | |

| Record name | Carbamylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamoylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAMOYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-210, 210 °C | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.